molecular formula C10H12N2 B8735088 4-Cyclopent-1-en-1-ylpyridine-2-amine

4-Cyclopent-1-en-1-ylpyridine-2-amine

Cat. No. B8735088
M. Wt: 160.22 g/mol
InChI Key: DEUNCTWJNSQQFK-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 33a by using the 2-amino-4-chloropyridine (1.07 g, 8.32 mmol), 2-cyclopent-1-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.61 g, 8.29 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)(303 mg, 0.414 mmol), potassium carbonate (4.59 g, 33.2 mmol) and DMF (15 mL), to yield the title compound (552 mg, 41%) as a colorless solid.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Three
Quantity
303 mg
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]1(B2OC(C)(C)C(C)(C)O2)[CH2:13][CH2:12][CH2:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CN(C=O)C>[C:9]1([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)[CH2:13][CH2:12][CH2:11][CH:10]=1 |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
C1(=CCCC1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
4.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
303 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCC1)C1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 552 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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